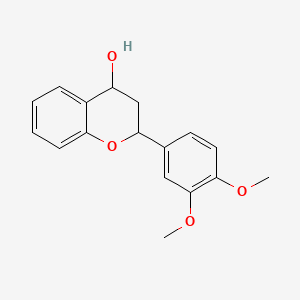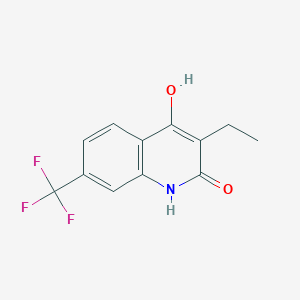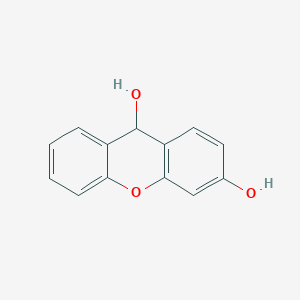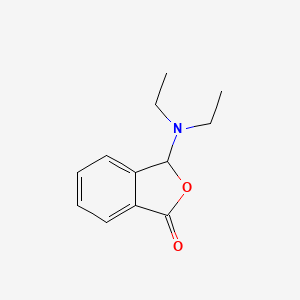![molecular formula C14H12N2OS B14313999 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one CAS No. 111278-45-6](/img/structure/B14313999.png)
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a diazenyl-substituted phenyl ring, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aniline derivative. For instance, 4-aminophenyl ethanone can be treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylsulfanyl compound, such as thiophenol, under basic conditions to yield the desired azo compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage, which can undergo cleavage under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one depends on its application:
Biochemical Probes: The azo linkage can be cleaved by enzymatic or chemical reduction, releasing the phenylsulfanyl and ethanone moieties, which can interact with biological targets.
Therapeutic Agents: The compound may exert its effects through interactions with cellular proteins, enzymes, or DNA, leading to antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyldiphenyl Sulfide: Similar structure but lacks the diazenyl group.
4-(Phenylthio)acetophenone: Similar structure but lacks the diazenyl group.
Azo Compounds: General class of compounds with azo linkages but different substituents.
Uniqueness
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is unique due to the combination of the phenylsulfanyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
111278-45-6 |
|---|---|
Molekularformel |
C14H12N2OS |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
1-[4-(phenylsulfanyldiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12N2OS/c1-11(17)12-7-9-13(10-8-12)15-16-18-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI-Schlüssel |
RWTHCIXOOSZUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=NSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
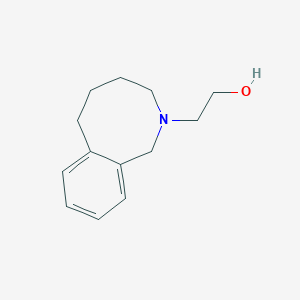
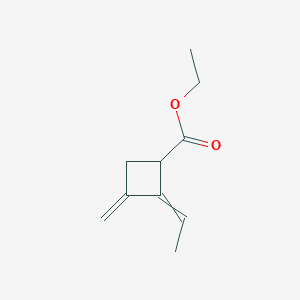

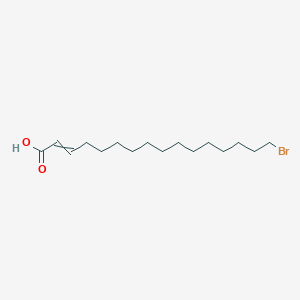
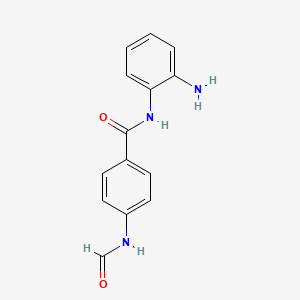
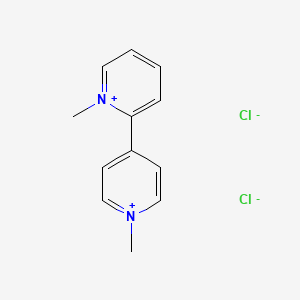
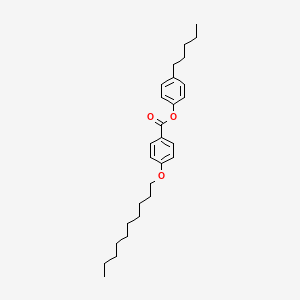
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
